molecular formula C9H6N2O B1386483 2-Methyl-1,3-benzoxazole-5-carbonitrile CAS No. 903556-80-9

2-Methyl-1,3-benzoxazole-5-carbonitrile

Cat. No.: B1386483
CAS No.: 903556-80-9
M. Wt: 158.16 g/mol
InChI Key: NAHBXMFWPHJPRC-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a methyl group at the 2-position and a cyano group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interactions with these biomolecules are crucial for its biological activity, influencing processes such as enzyme inhibition and protein binding.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have been evaluated for their anticancer activity against human colorectal carcinoma (HCT116) cell lines . These compounds can alter gene expression and disrupt cellular metabolism, leading to cell death in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antifungal activity, for instance, involves binding interactions that inhibit fungal growth . Additionally, its anticancer properties are mediated through the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, ensuring its efficacy over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of fungal growth and continuous anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are crucial for understanding the safe and effective use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity. For example, the compound’s antifungal activity involves metabolic pathways that disrupt fungal cell metabolism, leading to cell death . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in inhibiting fungal growth or inducing cancer cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the cyano group. One common method involves the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts are often employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Methyl-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,3-benzoxazole-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific targets and improve its overall properties for various applications .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHBXMFWPHJPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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